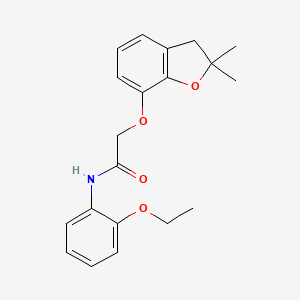![molecular formula C42H54ClNO2PPd B2820368 Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride CAS No. 1375325-68-0](/img/new.no-structure.jpg)
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is a complex chemical compound that plays a significant role in various catalytic processes. This compound is particularly known for its application in palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis and industrial chemistry .
作用機序
Target of Action
The primary target of this compound is the palladium-catalyzed coupling reactions . It acts as a ligand in these reactions, facilitating the coupling of secondary arylamines and alkylamines .
Mode of Action
The compound interacts with its targets by participating in various palladium catalyzed cross-coupling reactions . It is used for the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides . It also plays a role in the synthesis of ladder-type π-conjugated heteroacenes via palladium-catalyzed double N-arylation and intramolecular O-arylation .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of C-C, C-N, and C-O bonds . It is also used in the Suzuki-Miyaura coupling reactions .
Pharmacokinetics
It is known that it is slightly soluble in chloroform, dmso, and methanol . This could impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new chemical bonds through palladium-catalyzed coupling reactions . This can lead to the synthesis of new compounds, including secondary arylamines, alkylamines, and π-conjugated heteroacenes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is sensitive to air , and it should be stored in a dark place, sealed in dry, room temperature conditions . These factors should be taken into account when using the compound in reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride involves several steps. One common method starts with the preparation of 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl from 1,3-Diisopropoxybenzene and Dicyclohexylchlorophosphine . The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in solvents like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors equipped with mechanical stirrers and condensers. The process involves the careful addition of reagents to control the reaction rate and ensure high yield and purity .
化学反応の分析
Types of Reactions
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride undergoes various types of reactions, including:
Oxidation and Reduction: These reactions are crucial in modifying the oxidation state of the palladium center.
Substitution: Common in cross-coupling reactions where the ligand facilitates the exchange of groups on the palladium center.
Common Reagents and Conditions
The compound is often used in conjunction with bases like potassium carbonate or phosphate and solvents such as dimethyl sulfoxide (DMSO) or methanol . The reactions are typically carried out at elevated temperatures to ensure complete conversion.
Major Products
The major products formed from these reactions include various arylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
科学的研究の応用
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride is widely used in scientific research due to its versatility and efficiency in catalysis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Facilitates the formation of biologically active compounds, aiding in drug discovery and development.
Industry: Employed in the production of fine chemicals and materials science for creating advanced materials.
類似化合物との比較
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: A similar ligand used in palladium-catalyzed reactions.
RuPhos Pd G2: Another palladium-based catalyst with a biphenyl ligand.
Uniqueness
What sets Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride apart is its high efficiency and selectivity in catalysis. Its unique structure allows for better stabilization of the palladium center, leading to improved reaction rates and yields .
特性
CAS番号 |
1375325-68-0 |
|---|---|
分子式 |
C42H54ClNO2PPd |
分子量 |
777.74 |
IUPAC名 |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride |
InChI |
InChI=1S/C30H43O2P.C12H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2 |
InChIキー |
NVVXJVMOIGXUGC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2] |
溶解性 |
not available |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2820285.png)

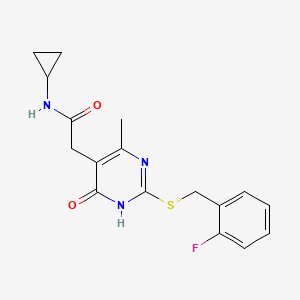
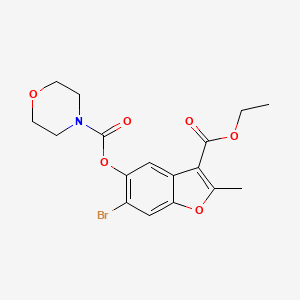
![1-(5-Chloropyrimidin-2-yl)-4-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2820294.png)
![(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2820295.png)
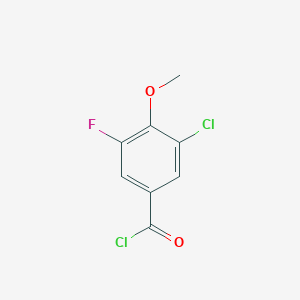

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820298.png)
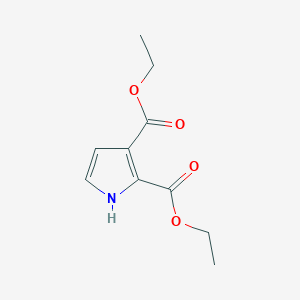
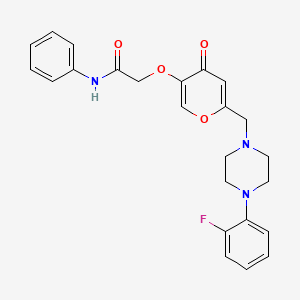
![butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2820306.png)
![5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2820307.png)
